molecular formula C16H14ClN5O B2671812 2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1118828-40-2

2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide

Cat. No. B2671812
CAS RN: 1118828-40-2
M. Wt: 327.77
InChI Key: JORZDIDIBIVEBT-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and carbon disulfide . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. For example, some derivatives are thermally stable and exhibit acceptable densities .

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its target, some 1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines .

Safety and Hazards

The safety of 1,2,4-triazole derivatives is typically evaluated on normal cell lines. Some derivatives have been found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The 1,2,4-triazole moiety is a promising scaffold for the design and development of more selective and potent therapeutic agents . Future research may focus on optimizing the structure of these derivatives to improve their therapeutic efficacy and safety profile.

properties

IUPAC Name

2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11(21-16(23)14-3-2-8-19-15(14)17)12-4-6-13(7-5-12)22-10-18-9-20-22/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORZDIDIBIVEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide

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